Cas no 80876-59-1 (L-Idaric-1,4-lactone)

L-Idaric-1,4-lactone is a cyclic ester derivative of L-idaric acid, commonly utilized in carbohydrate chemistry and biochemical research. This compound serves as a valuable intermediate in the synthesis of complex sugars and glycoconjugates, owing to its lactone functionality, which facilitates selective reactions at specific hydroxyl groups. Its stereochemistry makes it particularly useful for studying enzyme-substrate interactions and metabolic pathways involving uronic acids. The lactone form enhances stability and solubility in organic solvents, simplifying purification and handling. Researchers favor L-Idaric-1,4-lactone for its role in probing glycosidase mechanisms and designing glycomimetics, contributing to advancements in glycobiology and medicinal chemistry.
L-Idaric-1,4-lactone structure
L-Idaric-1,4-lactone structure
Product name:L-Idaric-1,4-lactone
CAS No:80876-59-1
MF:C6H8O7
MW:192.12352
CID:707861
PubChem ID:46781935

L-Idaric-1,4-lactone Chemical and Physical Properties

Names and Identifiers

    • L-Idaric acid,1,4-lactone (9CI)
    • L-Idaric-1,4-lactone
    • 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid
    • L-Idaro-1,4-lactone
    • D-galactaro-1,4-lactone
    • Monolacton der Schleimsaeure
    • DTXSID60675970
    • AKOS030242837
    • 80876-59-1
    • [(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl](hydroxy)acetic acid
    • Inchi: InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3?,4-/m0/s1
    • InChI Key: XECPAIJNBXCOBO-IXAJELJRSA-N
    • SMILES: C1(C(C(=O)OC1C(C(=O)O)O)O)O

Computed Properties

  • Exact Mass: 208.02200
  • Monoisotopic Mass: 192.02700259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 124Ų
  • XLogP3: -1.8

Experimental Properties

  • Density: 1.961
  • Melting Point: 145-147°C
  • Boiling Point: 537.568°C at 760 mmHg
  • Flash Point: 230.054°C
  • Refractive Index: 1.649
  • PSA: 144.52000
  • LogP: -3.60090

L-Idaric-1,4-lactone Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • Storage Condition:-20°C Freezer, Under Inert Atmosphere

L-Idaric-1,4-lactone Customs Data

  • HS CODE:29322090

L-Idaric-1,4-lactone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I165000-2mg
L-Idaric-1,4-lactone
80876-59-1
2mg
$632.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-221807-1 mg
L-Idaric-1,4-lactone,
80876-59-1
1mg
¥3,685.00 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1213102-1mg
L-Idaro-1,4-lactone
80876-59-1 98%
1mg
¥4393.00 2024-07-28
TRC
I165000-1mg
L-Idaric-1,4-lactone
80876-59-1
1mg
$ 327.00 2023-09-07
TRC
I165000-500μg
L-Idaric-1,4-lactone
80876-59-1
500μg
$ 215.00 2022-06-04
TRC
I165000-.5mg
L-Idaric-1,4-lactone
80876-59-1
5mg
$247.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-221807-1mg
L-Idaric-1,4-lactone,
80876-59-1
1mg
¥3685.00 2023-09-05
TRC
I165000-10mg
L-Idaric-1,4-lactone
80876-59-1
10mg
$2532.00 2023-05-18

L-Idaric-1,4-lactone Related Literature

Additional information on L-Idaric-1,4-lactone

Comprehensive Overview of L-Idaric-1,4-lactone (CAS No. 80876-59-1): Properties, Applications, and Research Insights

L-Idaric-1,4-lactone (CAS No. 80876-59-1) is a specialized carbohydrate derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, classified as a lactone of idaric acid, plays a pivotal role in glycoscience due to its unique structural features and reactivity. Researchers and industries are increasingly exploring its potential in drug development, glycobiology, and enzymatic synthesis, aligning with the growing demand for sustainable and bioactive molecules.

The molecular structure of L-Idaric-1,4-lactone includes a six-membered ring with hydroxyl and carboxyl functional groups, making it a versatile intermediate for chiral synthesis. Its CAS No. 80876-59-1 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Recent studies highlight its utility in designing glycosidase inhibitors, a hot topic in antiviral and antidiabetic drug discovery. This aligns with trending searches like "sugar-based therapeutics" and "lactones in medicine," reflecting public interest in natural product-derived pharmaceuticals.

From an industrial perspective, L-Idaric-1,4-lactone is valued for its role in producing biodegradable polymers and cosmetic additives. The compound’s ability to modify surface properties in formulations addresses the rising demand for eco-friendly personal care products—a frequently searched topic in sustainable chemistry forums. Analytical techniques such as NMR spectroscopy and HPLC are commonly employed to characterize its purity, a detail often queried by quality control professionals.

In academic circles, debates persist about the stereoselective synthesis of L-Idaric-1,4-lactone derivatives. Cutting-edge methodologies like enzyme-catalyzed reactions and flow chemistry are being tested to improve yield and sustainability. These advancements resonate with global searches for "green chemistry innovations" and "cost-effective biocatalysis," underscoring the compound’s relevance in modern research agendas.

Despite its niche status, L-Idaric-1,4-lactone exemplifies how specialized carbohydrates can bridge gaps between fundamental research and applied science. Its CAS No. 80876-59-1 frequently appears in patent filings related to drug delivery systems and nutraceuticals, sectors experiencing exponential growth. For laboratories sourcing this compound, verifying suppliers’ adherence to GMP standards remains a top priority—a practical concern echoed in procurement-related search queries.

Future directions for L-Idaric-1,4-lactone may include explorations in prebiotic chemistry or functional food additives, areas gaining traction due to consumer health trends. As synthetic biology tools advance, engineered pathways for its production could reduce reliance on traditional extraction methods—an innovation anticipated by proponents of white biotechnology.

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